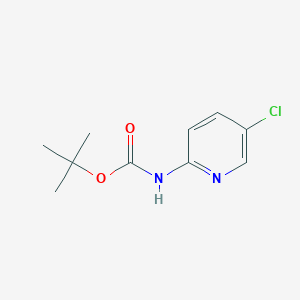![molecular formula C14H10F2O2 B1373316 2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 866108-77-2](/img/structure/B1373316.png)
2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3’ and 5’ positions of one phenyl ring, and an acetic acid group is attached to the 3-yl position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid typically involves the following steps:
Coupling Reaction: The formation of the biphenyl structure can be accomplished via Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Acetic Acid Group Introduction: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction, where the biphenyl compound reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The biphenyl structure can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: Formation of 2-(3’,5’-Difluorocyclohexyl)acetic acid.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) candidate.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid can be compared with other similar compounds, such as:
2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid: Similar structure but with fluorine atoms at the 3’ and 4’ positions.
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid: Similar structure but with the acetic acid group at the 2-yl position.
2-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but with the acetic acid group at the 4-yl position.
Uniqueness
The unique positioning of the fluorine atoms and the acetic acid group in 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELOHJJXMCEACL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654123 |
Source


|
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866108-77-2 |
Source


|
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
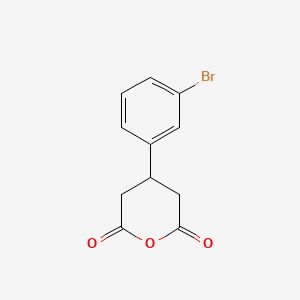
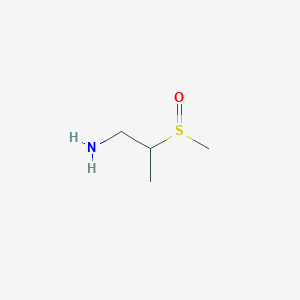
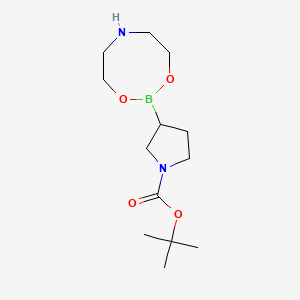

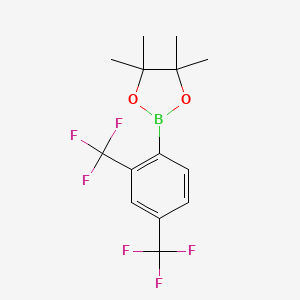
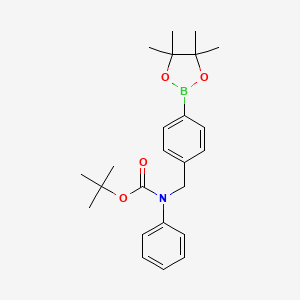



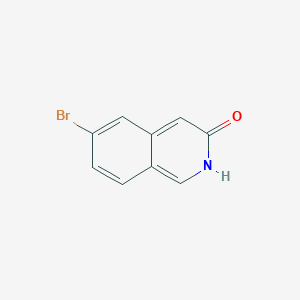

![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
